1,4-Dimethoxy-2-(2-phenylvinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-(2-phenylvinyl)benzene is an organic compound with the molecular formula C16H16O2 It is a derivative of benzene, characterized by the presence of two methoxy groups and a phenylvinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-(2-phenylvinyl)benzene can be synthesized through several methods. . The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-(2-phenylvinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylvinyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenylethyl derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.
Scientific Research Applications
1,4-Dimethoxy-2-(2-phenylvinyl)benzene has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-(2-phenylvinyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming stable intermediates that can further react to produce various products. Its methoxy groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
1,4-Dimethoxy-2-(2-phenylvinyl)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxybenzene: Lacks the phenylvinyl group, resulting in different chemical properties and reactivity.
1,3-Dimethoxybenzene: Has methoxy groups in different positions, affecting its substitution patterns and reactivity.
1,4-Dimethoxybenzene: Similar structure but without the phenylvinyl group, leading to different applications and reactivity.
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-11-16(18-2)14(12-15)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI Key |
KUPZMZKMMSWRSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.